1,3,7-trimethyl-9H-purine-2,6,8-trione
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Overview
Description
- The purine ring in this compound is substituted by oxo groups at positions 2, 6, and 8. Nitrogens at positions 1, 3, and 7 are substituted by methyl groups.
- It is a metabolite of caffeine and is produced by certain plants.
- In the human body, enzymes such as CYP1A2 , CYP2E1 , CYP2C8 , CYP2C9 , and CYP3A4 convert caffeine into 1,3,7-trimethyluric acid .
1,3,7-trimethyluric acid: is an oxopurine compound. Its chemical formula is .
Preparation Methods
Synthetic Routes: The synthesis of 1,3,7-trimethyluric acid involves several steps. One common approach starts with the compound as an intermediate.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include nitration, reduction, and hydrolysis.
Industrial Production: While not widely used industrially, research labs can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: 1,3,7-trimethyluric acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1,3,7-trimethyluric acid, which can have applications in drug development and research.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry and chromatography.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Although not a drug itself, it contributes to our understanding of caffeine metabolism.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for 1,3,7-trimethyluric acid is not fully elucidated.
- It may interact with cellular pathways related to purine metabolism or influence enzyme activity.
Comparison with Similar Compounds
Similar Compounds: Other purine derivatives, such as uric acid, theobromine, and theophylline.
Uniqueness: 1,3,7-trimethyluric acid stands out due to its specific methyl substitution pattern and its role as a caffeine metabolite.
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1 |
InChI Key |
BYXCFUMGEBZDDI-TWHZHSGKSA-N |
Isomeric SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15N]2C)C |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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